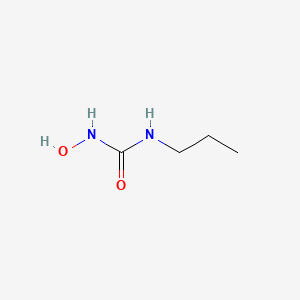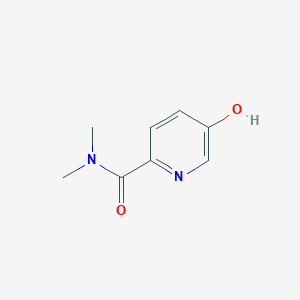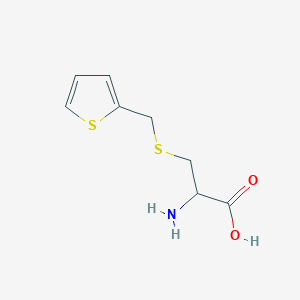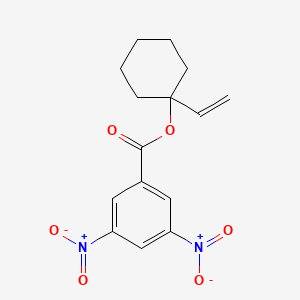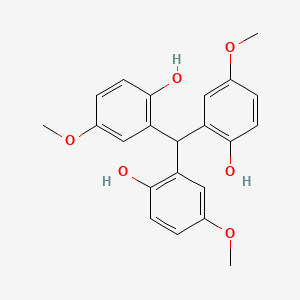
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile is a chemical compound known for its unique structure and significant applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-). Triazenes have been extensively studied for their antitumor properties and potential therapeutic applications.
Métodos De Preparación
The synthesis of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile typically involves the reaction of an aromatic primary amine with a diazonium salt. The process begins with the formation of the diazonium salt from the primary amine through diazotization. This is followed by coupling the diazonium salt with an appropriate nucleophile to form the triazene compound. The reaction conditions often involve acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Análisis De Reacciones Químicas
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the triazene group, resulting in the formation of amines and other related compounds.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antitumor Activity: This compound has shown significant antitumor properties, making it a potential candidate for cancer therapy. .
Biological Studies: Researchers have used this compound to study the mechanisms of action of triazenes and their effects on cellular processes.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. One of the primary targets is the cyclic AMP phosphodiesterase, which is inhibited by the compound, resulting in elevated levels of cyclic AMP within the cell. This elevation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile can be compared with other triazene compounds such as:
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC): Both compounds share the triazene group and exhibit antitumor properties. .
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): This compound also has antitumor activity but differs in its chemical structure and mechanism of action.
l-Phenylalanine Mustard (l-PAM): Another antitumor agent with a different chemical structure and mode of action compared to this compound.
Propiedades
Número CAS |
66974-82-1 |
|---|---|
Fórmula molecular |
C10H9N5 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
5-(dimethylaminodiazenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N5/c1-15(2)14-13-10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
Clave InChI |
VAPRWCSWLYNLDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC(=CC(=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


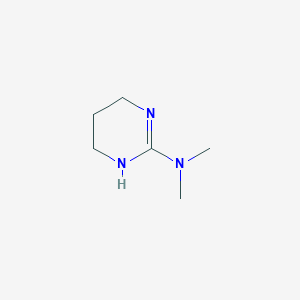
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
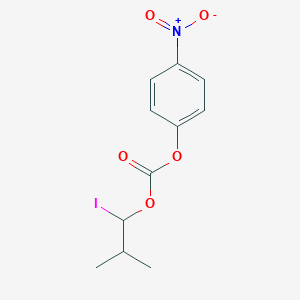
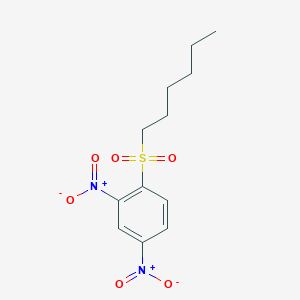
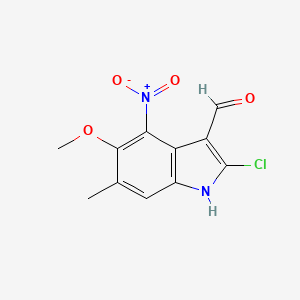
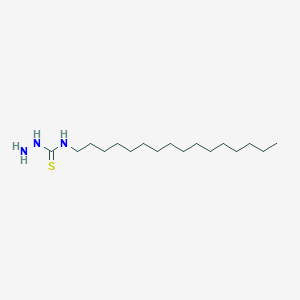

![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)

